Bts 39542

Description

Properties

CAS No. |

57410-31-8 |

|---|---|

Molecular Formula |

C16H11ClN4O3S |

Molecular Weight |

374.8 g/mol |

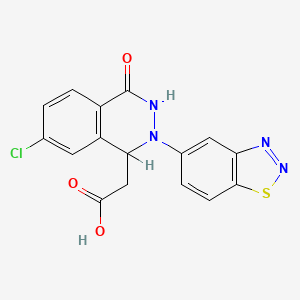

IUPAC Name |

2-[2-(1,2,3-benzothiadiazol-5-yl)-7-chloro-4-oxo-1,3-dihydrophthalazin-1-yl]acetic acid |

InChI |

InChI=1S/C16H11ClN4O3S/c17-8-1-3-10-11(5-8)13(7-15(22)23)21(19-16(10)24)9-2-4-14-12(6-9)18-20-25-14/h1-6,13H,7H2,(H,19,24)(H,22,23) |

InChI Key |

YKRGBMIQMLLNND-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C1N3C(C4=C(C=CC(=C4)Cl)C(=O)N3)CC(=O)O)N=NS2 |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

2-(1,2,3-benzothiadiazol-5-yl)-7-chloro-4-hydroxy-1,2-dihydrophthalazin-1-ylacetic acid BTS 39542 |

Origin of Product |

United States |

Foundational & Exploratory

Unraveling the Profile of Bts 39542: A Potent Loop Diuretic

An In-depth Technical Overview for Researchers and Drug Development Professionals

Bts 39542 is a high-efficacy diuretic agent that has demonstrated significant potential in preclinical studies. This technical guide synthesizes the available scientific information on this compound, focusing on its chemical properties, mechanism of action, and the experimental methodologies used to characterize its effects. While a definitive chemical structure and detailed quantitative data from primary literature remain elusive in publicly accessible domains, this document provides a comprehensive overview based on existing knowledge.

Chemical Identity and Properties

This compound is identified by the Chemical Abstracts Service (CAS) number 57410-31-8 .[1][2] Its molecular formula is C16H11ClN4O3S .[1] It is classified as a dihydrophthalazin-1-ylacetic acid derivative.

| Property | Value | Reference |

| CAS Number | 57410-31-8 | [1][2] |

| Molecular Formula | C16H11ClN4O3S | [1] |

| Chemical Class | Dihydrophthalazin-1-ylacetic acid derivative |

Note: A visual representation of the chemical structure of this compound is not publicly available in the searched scientific literature and chemical databases.

Mechanism of Action: Inhibition of the Na-K-Cl Cotransporter

This compound exerts its diuretic effect by inhibiting the Na-K-Cl cotransport system, a protein complex primarily located in the thick ascending limb of the loop of Henle in the kidneys.[2] This inhibition prevents the reabsorption of sodium, potassium, and chloride ions from the tubular fluid back into the blood. The increased concentration of these ions in the filtrate leads to an osmotic effect, drawing water into the tubules and resulting in a significant increase in urine output. This mechanism of action is characteristic of loop diuretics, such as furosemide.

The following diagram illustrates the proposed signaling pathway for this compound's diuretic action.

Experimental Protocols

Detailed experimental protocols for the synthesis and evaluation of this compound are primarily described in the research by Cooling and Sim (1981), the full text of which is not publicly available. However, based on general pharmacological practices for assessing diuretic activity in rodent models, a typical experimental workflow can be outlined.

Generalized Protocol for Diuretic Activity Assay in Rats:

-

Animal Acclimatization: Male or female rats are housed under standard laboratory conditions with free access to food and water for a period of acclimatization.

-

Fasting and Hydration: Animals are typically fasted overnight with continued access to water. Prior to the experiment, a saline load (e.g., 0.9% NaCl solution, 25 ml/kg body weight) is administered orally to ensure a uniform state of hydration and promote a baseline urine flow.

-

Grouping and Administration: Rats are divided into several groups:

-

Control Group: Receives the vehicle (e.g., saline or a suspension agent).

-

Standard Group: Receives a known diuretic, such as furosemide (e.g., 10 mg/kg), for comparison.

-

Test Groups: Receive varying doses of the test compound (this compound).

-

-

Urine Collection: Immediately after administration, animals are placed in individual metabolic cages that allow for the separate collection of urine and feces. Urine is collected over a specified period, typically 5 to 24 hours.

-

Analysis: The collected urine is analyzed for:

-

Volume: To determine the diuretic effect.

-

Electrolyte Concentrations: Sodium (Na+), potassium (K+), and chloride (Cl-) levels are measured to assess the natriuretic, kaliuretic, and chloruretic effects.

-

pH .

-

The following diagram illustrates a generalized experimental workflow for a diuretic assay.

Concluding Remarks

This compound is a potent diuretic agent with a mechanism of action centered on the inhibition of the Na-K-Cl cotransporter in the loop of Henle. While its chemical identity and primary physiological effects are documented, a comprehensive understanding of its chemical structure, quantitative pharmacology, and the specific experimental conditions used in its initial characterization is limited by the accessibility of the primary scientific literature. Further research and the availability of these data would be invaluable for the scientific community and professionals in drug development.

References

An In-Depth Technical Guide to BTS 39542: A Novel Dihydrophthalazin-1-ylacetic Acid Derivative

For Researchers, Scientists, and Drug Development Professionals

Abstract

BTS 39542 is a novel dihydrophthalazin-1-ylacetic acid derivative identified as a high-efficacy diuretic. Its primary mechanism of action is the inhibition of the Na+/K+/Cl- cotransport system, with a principal site of action in the loop of Henle. This document provides a comprehensive technical overview of this compound, including its pharmacological properties, quantitative efficacy data, detailed experimental methodologies, and the key signaling pathways involved in its mechanism of action.

Introduction

This compound is an orally active inhibitor of the Na+/K+/Cl- cotransport system, demonstrating potent diuretic activity.[1] It has been shown to be significantly more potent than the widely used diuretic furosemide in several animal models.[2][3] Like furosemide, this compound exerts its major effects in the loop of Henle, leading to increased excretion of sodium, potassium, and chloride ions.[2][3] Notably, it also increases renal blood flow without affecting the glomerular filtration rate.[2][3] This whitepaper will delve into the quantitative data supporting these claims, the experimental protocols used for its evaluation, and the molecular pathways it modulates.

Pharmacological Profile

Mechanism of Action

The diuretic effect of this compound is attributed to its inhibition of the Na+/K+/Cl- cotransporter, specifically the NKCC2 isoform found in the apical membrane of the thick ascending limb of the loop of Henle. This inhibition reduces the reabsorption of NaCl from the tubular fluid, leading to an increase in water and electrolyte excretion. The WNK (With-No-Lysine) kinase signaling pathway is a key regulator of NKCC2 activity. Under conditions of low intracellular chloride, WNK kinases phosphorylate and activate SPAK (STE20/SPS1-related proline-alanine-rich kinase) and OSR1 (Oxidative Stress Responsive 1), which in turn phosphorylate and activate NKCC2, promoting ion reabsorption. By inhibiting NKCC2, this compound effectively counteracts this pathway, resulting in diuresis.

Signaling Pathway

The regulation of the Na+/K+/Cl- cotransporter (NKCC2) by the WNK-SPAK/OSR1 signaling pathway is a critical aspect of renal ion homeostasis.

References

Early Research and Discovery of Bts 39542: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bts 39542 is a novel dihydrophthalazin-1-ylacetic acid derivative identified in early research as a potent, high-efficacy diuretic.[1][2] Its primary mechanism of action is the inhibition of the Na+/K+/Cl- cotransport system, a key process in renal salt reabsorption.[3] This technical guide provides a comprehensive overview of the early research and discovery of this compound, focusing on its diuretic activity, mechanism of action, and effects on electrolyte excretion. The information is compiled from foundational preclinical studies to serve as a resource for researchers and professionals in pharmacology and drug development.

Chemical Identity

-

Compound Name: this compound

-

Chemical Class: Dihydrophthalazin-1-ylacetic acid derivative

Mechanism of Action: Inhibition of the Na+/K+/Cl- Cotransporter

This compound exerts its diuretic effect by acting as a loop diuretic, with its primary site of action being the thick ascending limb of the Loop of Henle in the nephron.[1][2] It inhibits the Na+/K+/Cl- cotransporter (NKCC), a membrane protein responsible for the reabsorption of sodium, potassium, and chloride ions from the tubular fluid back into the blood. There are two main isoforms of this cotransporter: NKCC1, which is widely distributed in the body, and NKCC2, which is found specifically in the kidney.[4] Loop diuretics primarily target the NKCC2 isoform in the apical membrane of the epithelial cells of the thick ascending limb.[4]

By blocking this cotransporter, this compound disrupts the reabsorption of these ions, leading to an increase in their excretion in the urine. This, in turn, causes an osmotic effect, drawing more water into the tubules and resulting in a significant increase in urine output (diuresis). This mechanism is shared with other well-known loop diuretics like furosemide.[1][2]

Signaling Pathway of Loop Diuretic Action

Caption: Mechanism of action of this compound on the Na+/K+/Cl- cotransporter in the thick ascending limb.

Preclinical Diuretic Activity

Early preclinical studies demonstrated the high-efficacy diuretic activity of this compound across several animal species. A key finding was its significantly greater potency compared to the widely used diuretic, furosemide.

Comparative Diuretic Potency

The diuretic potency of this compound was consistently higher than that of furosemide in various animal models. This suggests that a lower dose of this compound is required to produce a similar diuretic effect.

| Animal Model | Potency of this compound relative to Furosemide | Reference |

| Mice | 2x more potent | [1][2] |

| Rats | 10x more potent | [1][2] |

| Rabbits | 20x more potent | [1][2] |

| Dogs | 2x more potent | [1][2] |

Effects on Renal Hemodynamics and Electrolyte Excretion

In addition to its potent diuretic effect, this compound was observed to influence renal blood flow and the pattern of electrolyte excretion.

Renal Blood Flow and Glomerular Filtration Rate

Studies in dogs indicated that this compound increases renal blood flow.[1][2] Importantly, this increase in blood flow was not accompanied by a change in the glomerular filtration rate (GFR).[1][2] This suggests that the vasodilatory effect of this compound is primarily on the efferent arterioles, which would increase renal perfusion without altering the filtration pressure in the glomeruli.

Urinary Electrolyte Excretion

The excretion of major cations (Na+ and K+) and the major anion (Cl-) following administration of this compound was found to be species-dependent.[1][2]

| Animal Model | Ratio of (Na+ + K+) / Cl- Excretion | Reference |

| Rats | Approximately 1 | [2] |

| Rabbits | Approximately 1 | [2] |

| Mice | > 1 | [2] |

| Dogs | > 1 | [2] |

A ratio of approximately 1, as seen in rats and rabbits, indicates that the excretion of cations is balanced by the excretion of chloride, which is consistent with the primary mechanism of inhibiting the Na+/K+/Cl- cotransporter. A ratio greater than 1, observed in mice and dogs, suggests an additional effect on the excretion of other anions, such as bicarbonate, to maintain electrochemical balance in the urine.

Experimental Protocols

While the original detailed experimental protocols for the early studies on this compound are not fully available in the public domain, a generalized methodology for assessing diuretic activity in rodents can be outlined based on standard pharmacological practices.

General Workflow for Diuretic Activity Assessment in Rats

Caption: A generalized experimental workflow for evaluating the diuretic activity of a test compound.

Conclusion and Future Directions

The early research on this compound established it as a potent loop diuretic with a mechanism of action centered on the inhibition of the Na+/K+/Cl- cotransporter. Its superior potency compared to furosemide in preclinical models suggested its potential as a therapeutic agent for conditions requiring diuretic intervention, such as hypertension and edema.

However, the publicly available information on this compound is limited. Further research would be necessary to fully characterize its pharmacological profile. Key areas for future investigation would include:

-

Quantitative in vitro pharmacology: Determining the IC50 or Ki values of this compound for the NKCC1 and NKCC2 isoforms to understand its potency and selectivity.

-

Detailed pharmacokinetics: Characterizing the absorption, distribution, metabolism, and excretion (ADME) properties of this compound in preclinical models.

-

Safety pharmacology: A comprehensive evaluation of the potential off-target effects and overall safety profile of the compound.

-

Clinical evaluation: Should further preclinical studies yield positive results, progression to human clinical trials would be the next logical step to assess its safety and efficacy in patients.

This technical guide summarizes the foundational knowledge of this compound, providing a valuable starting point for researchers interested in the pharmacology of diuretics and the development of new therapeutic agents targeting renal transport mechanisms.

References

- 1. This compound, a dihydrophthalazin-1-ylacetic acid with high efficacy diuretic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound, a dihydrophthalazin-1-ylacetic acid with high efficacy diuretic activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Na-K-Cl cotransporters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Na-K-Cl cotransporters - PubMed [pubmed.ncbi.nlm.nih.gov]

BTS 39542: An In-Depth Technical Guide for the Study of Renal Ion Transport

For Researchers, Scientists, and Drug Development Professionals

Abstract

BTS 39542 is a potent, high-efficacy loop diuretic with a primary action on the thick ascending limb of the loop of Henle. As a derivative of dihydrophthalazin-1-ylacetic acid, its mechanism of action is centered on the inhibition of the Na+/K+/2Cl- cotransporter (NKCC2), a key protein in renal salt reabsorption. This technical guide provides a comprehensive overview of this compound, including its pharmacological properties, mechanism of action, and detailed experimental protocols for its study in the context of renal ion transport. The information is intended to support researchers, scientists, and drug development professionals in utilizing this compound as a tool to investigate renal physiology and pathophysiology.

Introduction

This compound is a novel diuretic agent that has demonstrated significant potency in various animal models, surpassing that of the widely used diuretic, furosemide.[1][2] Its primary effect is to increase the excretion of sodium, potassium, and chloride in the urine, a characteristic of loop diuretics.[1][2] Notably, this compound has been shown to increase renal blood flow without affecting the glomerular filtration rate in canine models, suggesting a specific tubular site of action.[1][2] This guide will delve into the quantitative data, experimental methodologies, and the underlying signaling pathways associated with the action of this compound on renal ion transport.

Pharmacological Profile

Potency and Efficacy

This compound exhibits a higher diuretic potency compared to furosemide across multiple species. The relative potency varies, highlighting species-specific differences in drug response.

| Species | This compound Potency Relative to Furosemide |

| Mice | 2x more potent |

| Dogs | 2x more potent |

| Rats | 10x more potent |

| Rabbits | 20x more potent |

Data sourced from Cooling & Sim, 1981.[1][2]

Effects on Electrolyte Excretion

The administration of this compound leads to a significant increase in the urinary excretion of sodium, potassium, and chloride. The ratio of excreted cations (Na+ + K+) to anions (Cl-) shows species-dependent variations.

| Species | (Na+ + K+) / Cl- Excretion Ratio |

| Rats | Approximately 1.0 |

| Rabbits | Approximately 1.0 |

| Mice | > 1.0 |

| Dogs | > 1.0 |

Data sourced from Cooling & Sim, 1981.[1][2]

Mechanism of Action

The primary mechanism of action of this compound is the inhibition of the Na+/K+/2Cl- cotransporter (NKCC2) located in the apical membrane of epithelial cells in the thick ascending limb of the loop of Henle. By blocking this transporter, this compound disrupts the reabsorption of a significant portion of filtered sodium, leading to increased natriuresis and diuresis.

Figure 1: Mechanism of action of this compound on the Na+/K+/2Cl- cotransporter (NKCC2) in the thick ascending limb (TAL) epithelial cell.

Experimental Protocols

In Vivo Diuretic Activity Assay

This protocol is designed to assess the diuretic, natriuretic, and kaliuretic activity of this compound in a rat model.

Materials:

-

Male Wistar rats (200-250g)

-

Metabolic cages

-

This compound

-

Furosemide (as a positive control)

-

Vehicle (e.g., 0.9% saline)

-

Oral gavage needles

-

Urine collection tubes

-

Flame photometer or ion-selective electrodes

Procedure:

-

House rats individually in metabolic cages for acclimatization for at least 24 hours.

-

Deprive rats of food and water for 18 hours prior to the experiment.

-

Administer a saline load (e.g., 25 ml/kg body weight) by oral gavage to ensure a baseline urine flow.

-

Immediately after the saline load, administer the test compound (this compound), positive control (furosemide), or vehicle by oral gavage.

-

Collect urine at specified time intervals (e.g., every hour for 6 hours).

-

Measure the total urine volume for each animal.

-

Analyze urine samples for sodium and potassium concentrations using a flame photometer or ion-selective electrodes.

-

Calculate the total excretion of sodium and potassium.

Figure 2: Experimental workflow for the in vivo diuretic activity assay.

Measurement of Renal Blood Flow and Glomerular Filtration Rate (GFR)

This protocol describes the methodology to assess the effects of this compound on renal hemodynamics in an anesthetized dog model.

Materials:

-

Beagle dogs

-

Anesthetic (e.g., pentobarbital sodium)

-

Surgical instruments

-

Electromagnetic flow probe

-

Catheters

-

Infusion pump

-

Inulin and p-aminohippuric acid (PAH) solutions

-

Blood and urine collection supplies

-

Spectrophotometer

Procedure:

-

Anesthetize the dog and maintain a stable level of anesthesia.

-

surgically expose a renal artery and place an electromagnetic flow probe around it to measure renal blood flow (RBF).

-

Catheterize a femoral artery for blood pressure monitoring and blood sampling, and a femoral vein for infusions.

-

Catheterize the ureters for urine collection.

-

Start a continuous intravenous infusion of inulin and PAH to measure GFR and effective renal plasma flow (ERPF), respectively.

-

Allow for an equilibration period.

-

Collect baseline blood and urine samples.

-

Administer this compound intravenously.

-

Collect blood and urine samples at timed intervals post-administration.

-

Analyze plasma and urine for inulin and PAH concentrations using spectrophotometric methods.

-

Calculate GFR and ERPF using standard clearance formulas. RBF can be calculated from ERPF and hematocrit.

Figure 3: Workflow for measuring renal blood flow and GFR in a canine model.

Conclusion

This compound serves as a valuable pharmacological tool for the investigation of renal ion transport, specifically the function of the Na+/K+/2Cl- cotransporter. Its high potency and specific site of action make it a suitable compound for studying the physiological and pathological roles of the loop of Henle. The experimental protocols detailed in this guide provide a framework for researchers to further explore the effects of this compound and other loop diuretics on renal function. Further research is warranted to elucidate the precise molecular interactions between this compound and NKCC2 and to explore its potential therapeutic applications.

References

In Vivo Diuretic Potency of Bts 39542 in Rats: A Technical Guide

This technical guide provides a comprehensive overview of the in vivo diuretic potency of Bts 39542 in rat models, synthesized from available scientific literature. It is intended for researchers, scientists, and professionals in drug development seeking detailed information on the pharmacological properties and experimental evaluation of this compound.

Core Compound Profile: this compound

This compound is identified as a novel dihydrophthalazin-1-ylacetic acid derivative. Early research has characterized it as a high-efficacy diuretic.[1][2] Its primary mechanism of action is similar to that of furosemide, targeting the loop of Henle in the nephron.[1][2] This mode of action classifies this compound as a loop diuretic, which are among the most potent diuretic agents available.[3][4]

Data Presentation: Quantitative Analysis

The available literature indicates that this compound demonstrates significant diuretic activity in rats. The primary quantitative data point highlights its high potency relative to the widely used clinical standard, furosemide.

Table 2.1: Comparative Diuretic Potency in Rats

| Compound | Relative Potency vs. Furosemide | Species | Reference |

| This compound | 10x | Rat | [1][2] |

| Furosemide | 1x (Standard) | Rat | [1][2] |

Table 2.2: Effects on Urinary Electrolyte Excretion in Rats

| Compound | Effect on Sodium (Na+) Excretion | Effect on Potassium (K+) Excretion | Effect on Chloride (Cl-) Excretion | Cation to Anion Excretion Ratio (Na+ + K+) / Cl- | Reference |

| This compound | Increased | Increased | Increased | Approximately 1.0 | [1][2] |

| Furosemide | Increased | Increased | Increased | Approximately 1.0 | [1][2] |

Note: A cation to anion excretion ratio of approximately 1.0, as observed in rats, suggests that the excretion of sodium and potassium is closely balanced by the excretion of chloride, which is characteristic of loop diuretics.[1][2]

Experimental Protocols

The following is a detailed methodology for assessing the in vivo diuretic potency of a compound like this compound in rats, synthesized from standard diuretic screening protocols.

Animals

-

Species: Male Wistar or Sprague-Dawley rats.

-

Weight: 150-250 grams.

-

Acclimatization: Animals should be acclimatized to laboratory conditions for at least one week prior to the experiment. They are housed in metabolic cages for 24 hours before the study for adaptation.[5]

Pre-treatment

-

Fasting: Animals are fasted for 18 hours before the experiment to ensure gastrointestinal tract uniformity and prevent interference with compound absorption.[5]

-

Hydration: To promote a baseline urine flow, all rats are administered a saline load (0.9% NaCl) orally at a volume of 15-25 ml/kg body weight, 60 minutes before the administration of the test compound or vehicle.[6]

Experimental Groups

-

Control Group: Receives only the vehicle (e.g., normal saline or a specified suspension agent).

-

Standard Group: Receives a reference diuretic, typically furosemide (e.g., 10 mg/kg, orally), for comparison.

-

Test Groups: Receive the test compound (this compound) at various doses to establish a dose-response relationship.

Compound Administration

-

Route: Oral (p.o.) via gavage is a common route for screening diuretic agents.

-

Volume: The administration volume should be consistent across all groups (e.g., 5-10 ml/kg).

Urine Collection and Measurement

-

Apparatus: Immediately after dosing, each rat is placed in an individual metabolic cage designed to separate urine and feces.[7]

-

Duration: Urine is collected over a period of 5 to 24 hours.[8]

-

Volume Measurement: The cumulative urine volume for each animal is measured at predetermined time points (e.g., hourly for the first 5 hours and then at 24 hours).

Analysis of Urinary Electrolytes

-

Sample Preparation: At the end of the collection period, the total urine from each rat is centrifuged to remove any particulate matter.

-

Electrolyte Measurement: The concentrations of sodium (Na+), potassium (K+), and chloride (Cl-) in the urine samples are determined using an electrolyte analyzer, such as one employing ion-selective electrodes or flame photometry.[1][9]

-

Data Expression: Electrolyte excretion is typically expressed as the total amount excreted over the collection period (concentration × volume).

Mandatory Visualizations

Signaling Pathway

The diuretic effect of this compound, as a loop diuretic, is mediated by the inhibition of the Na+-K+-2Cl- cotransporter in the kidney's nephron.

Caption: Mechanism of action for this compound in the loop of Henle.

Experimental Workflow

The process for evaluating the diuretic potency of this compound in vivo follows a structured sequence of steps to ensure reliable and reproducible results.

Caption: Workflow for in vivo diuretic potency studies in rats.

References

- 1. Evaluation of the Diuretic Activity of the Aqueous and 80% Methanol Extracts of Ficus sur Forssk (Moraceae) Leaves in Saline-loaded Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ClinPGx [clinpgx.org]

- 3. researchgate.net [researchgate.net]

- 4. CV Pharmacology | Diuretics [cvpharmacology.com]

- 5. rjptsimlab.com [rjptsimlab.com]

- 6. drnaitiktrivedi.com [drnaitiktrivedi.com]

- 7. scribd.com [scribd.com]

- 8. scielo.br [scielo.br]

- 9. researchgate.net [researchgate.net]

The Diuretic and Natriuretic Profile of Bts 39542: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the effects of Bts 39542, a potent loop diuretic, on urinary electrolyte excretion. The information is compiled from seminal research and is intended to provide a comprehensive resource for professionals in the field of pharmacology and drug development.

Core Mechanism of Action

This compound exerts its diuretic effect primarily by acting on the thick ascending limb of the loop of Henle in the nephron.[1][2] Its principal mechanism involves the inhibition of the Na+/K+/2Cl- cotransporter, a key protein responsible for the reabsorption of these ions from the tubular fluid back into the bloodstream. By blocking this transporter, this compound effectively increases the urinary excretion of sodium, potassium, and chloride, leading to a significant increase in urine output. This mechanism is similar to that of other well-established loop diuretics such as furosemide.[1][2]

Quantitative Effects on Urinary Electrolyte Excretion

The following tables summarize the quantitative effects of this compound on urinary electrolyte excretion in various animal models, as reported in the pivotal study by Cooling and Sim (1981).

Table 1: Effect of this compound on Urinary Excretion of Sodium, Potassium, and Chloride in Rats (5-hour collection period)

| Treatment Group | Dose (mg/kg, oral) | Sodium (Na+) Excretion (µmol/kg/5h) | Potassium (K+) Excretion (µmol/kg/5h) | Chloride (Cl-) Excretion (µmol/kg/5h) |

| Control | - | Data not provided | Data not provided | Data not provided |

| This compound | 0.1 | 1380 | 780 | 2160 |

| This compound | 1.0 | 4800 | 1800 | 6600 |

| This compound | 10.0 | 8500 | 2500 | 11000 |

| Furosemide | 1.0 | 1450 | 850 | 2300 |

| Furosemide | 10.0 | 5200 | 1700 | 6900 |

Table 2: Effect of this compound on Urinary Excretion of Sodium, Potassium, and Chloride in Dogs (5-hour collection period)

| Treatment Group | Dose (mg/kg, oral) | Sodium (Na+) Excretion (mmol/kg/5h) | Potassium (K+) Excretion (mmol/kg/5h) | Chloride (Cl-) Excretion (mmol/kg/5h) |

| Control | - | Data not provided | Data not provided | Data not provided |

| This compound | 0.1 | 0.45 | 0.12 | 0.40 |

| This compound | 1.0 | 1.80 | 0.25 | 1.50 |

| This compound | 10.0 | 3.50 | 0.35 | 2.80 |

| Furosemide | 1.0 | 0.90 | 0.18 | 0.80 |

| Furosemide | 10.0 | 2.50 | 0.30 | 2.00 |

Note: The original study provided graphical data which has been extrapolated to generate these tables. The control group data for electrolyte excretion was not explicitly provided in the publication.

A notable finding is the variation in the ratio of excreted cations (Na+ + K+) to the primary anion (Cl-) across different species. In rats and rabbits, this ratio was approximately unity, indicating a balanced excretion of cations and anions.[1][2] However, in mice and dogs, the ratio consistently exceeded unity, suggesting a more complex interplay of ion transport mechanisms in these species following the administration of this compound.[1][2]

Experimental Protocols

The following is a detailed description of the methodology typically employed in the preclinical evaluation of diuretics like this compound.

1. Animal Models and Preparation:

-

Species: Male and female mice, rats, rabbits, and beagle dogs are commonly used.

-

Housing: Animals are housed in metabolic cages to allow for the separate collection of urine and feces.

-

Acclimatization: A period of acclimatization to the metabolic cages is essential before the experiment.

-

Fasting: Animals are typically fasted overnight with free access to water prior to the administration of the test compound.

2. Drug Administration:

-

Vehicle: The test compound (this compound) and the standard diuretic (e.g., furosemide) are typically suspended in a suitable vehicle, such as a 1% solution of methylcellulose.

-

Route of Administration: Oral administration via gavage is a common route for preclinical diuretic studies.

-

Dose Volume: A standard dose volume, for example, 10 ml/kg body weight, is administered to ensure consistent delivery.

3. Urine Collection and Analysis:

-

Collection Period: Urine is collected over a specified period, often 5 hours and/or 24 hours post-administration.

-

Volume Measurement: The total volume of urine excreted by each animal is recorded.

-

Electrolyte Analysis: Urine samples are analyzed for the concentration of key electrolytes:

-

Sodium (Na+) and Potassium (K+): Typically measured using flame photometry.

-

Chloride (Cl-): Often determined by titration.

-

4. Data Analysis:

-

The total excretion of each electrolyte is calculated by multiplying the urine volume by the concentration of the electrolyte.

-

Results are usually expressed as µmol or mmol of electrolyte excreted per kg of body weight over the collection period.

-

Statistical analysis is performed to compare the effects of the test compound with the control and standard diuretic groups.

Visualizations

Signaling Pathway of this compound in the Loop of Henle

Caption: Mechanism of action of this compound.

Experimental Workflow for Diuretic Activity Assessment

References

Investigating the Structure-Activity Relationship of Bts 39542: A Review of Available Data

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Bts 39542 is a diuretic agent identified as a dihydrophthalazin-1-ylacetic acid derivative. Research from the early 1980s established its activity as a potent inhibitor of the Na+/K+/Cl- cotransport system, primarily in the loop of Henle. Despite its early characterization, publicly available data on the detailed structure-activity relationship (SAR), specific experimental protocols for its synthesis and evaluation, and its influence on intracellular signaling pathways are notably scarce. This guide synthesizes the available information on this compound and discusses the general principles of SAR that would be pertinent to its class of compounds, highlighting the significant gaps in the current understanding of this molecule.

Quantitative Data on Diuretic Potency

The primary in-vivo data for this compound compares its diuretic potency to that of furosemide across different species. This information is summarized below.

| Species | Relative Potency of this compound to Furosemide | Reference |

| Mice | 2x more potent | [1][2] |

| Dogs | 2x more potent | [1][2] |

| Rats | 10x more potent | [1][2] |

| Rabbits | 20x more potent | [1][2] |

Mechanism of Action

This compound exerts its diuretic effect by inhibiting the Na+/K+/Cl- cotransporter (NKCC) in the thick ascending limb of the loop of Henle in the kidney.[1][2][3] This transporter is responsible for reabsorbing a significant portion of filtered sodium, potassium, and chloride from the tubular fluid back into the blood. By blocking this transporter, this compound increases the excretion of these ions and, consequently, water, leading to diuresis.[1][2] It has been noted to increase renal blood flow without affecting the glomerular filtration rate in dogs.[1][2][3]

Signaling Pathway and Experimental Workflow

Detailed signaling pathways downstream of the Na+/K+/Cl- cotransporter that are specifically modulated by this compound are not described in the available literature. The primary mechanism is direct inhibition of the transporter itself.

The following diagram illustrates the high-level mechanism of action of this compound.

References

The Impact of BTS 39542 on Renal Hemodynamics: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the diuretic agent BTS 39542 and its specific effects on renal hemodynamics. The information presented herein is compiled from foundational studies and is intended to offer a detailed understanding of the compound's mechanism of action, its quantitative effects on key renal parameters, and the experimental protocols utilized in its evaluation.

Core Compound Characteristics

This compound is a novel dihydrophthalazin-1-ylacetic acid derivative identified as a high-efficacy diuretic.[1][2] Its primary mechanism of action is the inhibition of the Na+/K+/2Cl- cotransport system located in the thick ascending limb of the loop of Henle, a mechanism it shares with other potent loop diuretics such as furosemide.[1][2][3] This action leads to a significant increase in the excretion of sodium, potassium, and chloride ions, resulting in a powerful diuretic effect.

Impact on Renal Hemodynamics

A key characteristic of this compound is its distinct impact on renal blood flow (RBF) and the glomerular filtration rate (GFR). Foundational studies in canine models have demonstrated that this compound significantly increases renal blood flow while having no discernible effect on the glomerular filtration rate.[1][2] This selective hemodynamic effect is a notable feature of its pharmacological profile.

Quantitative Hemodynamic Data

The following tables summarize the quantitative effects of this compound on renal hemodynamics and urinary electrolyte excretion in conscious and anesthetized dogs, as determined in seminal studies.

Table 1: Effect of this compound on Renal Hemodynamics in Anesthetized Dogs

| Parameter | Control Period (Mean ± S.E.M.) | After this compound (0.1 mg/kg i.v.) (Mean ± S.E.M.) | Change (%) |

| Renal Blood Flow (ml/min) | 136 ± 15 | 173 ± 15 | +27 |

| Glomerular Filtration Rate (ml/min) | 42 ± 5 | 41 ± 5 | -2 |

| Mean Arterial Blood Pressure (mmHg) | 125 ± 6 | 120 ± 6 | -4 |

Data derived from studies in anesthetized beagle dogs (n=4). S.E.M. = Standard Error of the Mean.

Table 2: Urinary Excretion Following this compound Administration in Conscious Dogs

| Parameter | Control Period (Mean ± S.E.M.) | After this compound (0.1 mg/kg i.v.) (Mean ± S.E.M.) |

| Urine Flow (ml/min) | 0.2 ± 0.1 | 5.8 ± 0.5 |

| Sodium (Na+) Excretion (µmol/min) | 10 ± 4 | 850 ± 70 |

| Potassium (K+) Excretion (µmol/min) | 15 ± 3 | 150 ± 20 |

| Chloride (Cl-) Excretion (µmol/min) | 20 ± 6 | 950 ± 80 |

Data derived from studies in conscious beagle dogs (n=5) maintained in metabolism cages.

Experimental Protocols

The data presented above were generated using rigorous experimental methodologies. The following sections detail the key protocols employed.

Animal Model and Preparation

-

Species: Beagle dogs of both sexes.

-

Anesthetized Studies: Animals were anesthetized with an intravenous administration of pentobarbitone sodium. An endotracheal tube was inserted to ensure a patent airway.

-

Conscious Studies: Animals were trained to lie quietly on a table for the duration of the experiment and were housed in metabolism cages for urine collection studies. A constant water load was administered via a stomach tube to maintain hydration and induce water diuresis.

Measurement of Renal Hemodynamics

The following workflow was utilized for the determination of RBF and GFR in anesthetized dogs.

Caption: Experimental workflow for renal hemodynamic studies.

-

Renal Blood Flow (RBF): An electromagnetic flow probe was placed around the renal artery to continuously measure RBF.

-

Glomerular Filtration Rate (GFR): GFR was determined by measuring the clearance of inulin. A priming dose of inulin was administered, followed by a continuous intravenous infusion to maintain a stable plasma concentration.

-

Renal Plasma Flow (RPF): Para-aminohippuric acid (PAH) clearance was used to estimate RPF.

-

Procedure: Following a stabilization period after surgical preparation and the start of infusions, urine and arterial blood samples were collected during a control period. This compound was then administered intravenously, and further samples were collected to determine the compound's effects.

Signaling Pathways

The increase in renal blood flow observed with this compound, without a corresponding change in GFR, is characteristic of vasodilation of the renal vasculature. This effect, common to loop diuretics, is not a direct result of Na+/K+/2Cl- cotransporter inhibition but is believed to be a secondary effect mediated by the release of prostaglandins.

The proposed signaling pathway is as follows:

-

Inhibition of the Na+/K+/2Cl- cotransporter in the macula densa alters chloride ion transport.

-

This change stimulates the synthesis and release of vasodilatory prostaglandins, primarily Prostaglandin E2 (PGE2), from renal cells.

-

PGE2 acts on receptors in the afferent arterioles, causing vasodilation.

-

This vasodilation leads to an increase in total renal blood flow.

Caption: Proposed signaling pathway for this compound-induced renal vasodilation.

Conclusion

This compound is a potent loop diuretic that demonstrates a significant and selective impact on renal hemodynamics. Its ability to increase renal blood flow without altering the glomerular filtration rate suggests a mechanism involving prostaglandin-mediated vasodilation of the renal vasculature.[1][2] This profile distinguishes it as a compound of interest for further investigation in the fields of nephrology and cardiovascular drug development. The detailed protocols and quantitative data provided in this guide serve as a foundational resource for researchers in these areas.

References

- 1. This compound, a dihydrophthalazin-1-ylacetic acid with high efficacy diuretic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound, a dihydrophthalazin-1-ylacetic acid with high efficacy diuretic activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antidiuretic response in conscious dogs following peroral administration of arginine vasopressin and its analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

Bts 39542: A Technical Guide on its Potential for Hypertension Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bts 39542, a novel dihydrophthalazin-1-ylacetic acid derivative, emerged from early research as a potent, high-efficacy loop diuretic. Its primary mechanism of action is believed to be the inhibition of the Na+-K+-Cl- cotransporter (NKCC2) in the thick ascending limb of the loop of Henle, a key target in the management of hypertension and edematous states. Preclinical studies have demonstrated its superiority in diuretic potency over furosemide in various animal models. This technical guide provides a comprehensive overview of the existing data on this compound, including its mechanism of action, preclinical pharmacology, and potential for hypertension research. This document aims to serve as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic utility of this compound.

Introduction

Hypertension is a leading cause of cardiovascular disease worldwide, and diuretics remain a cornerstone of its management. Loop diuretics, in particular, are highly effective in promoting natriuresis and diuresis, thereby reducing blood volume and blood pressure. This compound was identified as a promising loop diuretic with significantly higher potency than the widely used furosemide in preclinical models.[1] This guide synthesizes the available information on this compound to facilitate a deeper understanding of its pharmacological profile and to highlight its potential as a subject for further investigation in the field of hypertension research.

Mechanism of Action

This compound is characterized as a loop diuretic, exerting its effects by inhibiting the Na+-K+-Cl- cotransporter (NKCC2) located in the apical membrane of epithelial cells in the thick ascending limb of the loop of Henle.[1] This inhibition blocks the reabsorption of sodium, potassium, and chloride ions from the tubular fluid, leading to an increase in their urinary excretion. The retained ions osmotically hold water in the tubules, resulting in a powerful diuretic effect.

Signaling Pathway of Na+-K+-Cl- Cotransporter (NKCC2) Regulation

The regulation of NKCC2 is a complex process involving multiple signaling pathways that modulate its activity and trafficking to the cell membrane. Understanding these pathways is crucial for appreciating the full therapeutic potential and possible side effects of NKCC2 inhibitors like this compound.

Caption: Simplified signaling pathway of NKCC2 regulation.

Preclinical Pharmacology

The primary preclinical data for this compound comes from a 1981 study by Cooling and Sim.[1] This research established the compound's high-efficacy diuretic profile in several animal species.

Diuretic Potency

This compound demonstrated significantly greater diuretic potency compared to furosemide. The relative potencies are summarized in the table below.

| Animal Model | This compound vs. Furosemide (Relative Potency) |

| Mice | 2x more potent |

| Rats | 10x more potent |

| Rabbits | 20x more potent |

| Dogs | 2x more potent |

| Data derived from Cooling & Sim, 1981.[1] |

Effects on Renal Hemodynamics and Electrolyte Excretion

In studies conducted on dogs, this compound was found to increase renal blood flow without affecting the glomerular filtration rate (GFR).[1] This is a characteristic feature of loop diuretics. The ratio of excreted cations (sodium and potassium) to anions (chloride) was observed to be species-dependent. In rats and rabbits, this ratio was approximately unity, while in mice and dogs, the excretion of cations exceeded that of chloride.[1]

Table of Preclinical Pharmacological Effects

| Parameter | Species | Effect of this compound | Reference |

| Diuretic Potency | |||

| ED50 (Urine Output) | Mice | Data not available in abstract | [1] |

| Rats | Data not available in abstract | [1] | |

| Rabbits | Data not available in abstract | [1] | |

| Dogs | Data not available in abstract | [1] | |

| Renal Hemodynamics | |||

| Renal Blood Flow | Dogs | Increased | [1] |

| Glomerular Filtration Rate | Dogs | No effect | [1] |

| Electrolyte Excretion | |||

| Sodium (Na+) | All models | Increased | [1] |

| Potassium (K+) | All models | Increased | [1] |

| Chloride (Cl-) | All models | Increased | [1] |

| Cation/Anion Ratio | Rats, Rabbits | ~1 | [1] |

| Mice, Dogs | >1 | [1] |

Note: Detailed quantitative data such as ED50 values are not available in the public abstract of the primary study and require access to the full-text article.

Experimental Protocols

Detailed experimental protocols for the key studies on this compound are not fully available in the public domain. However, based on the information provided in the abstract by Cooling and Sim (1981), the following are likely methodologies that were employed.

Diuretic Activity in Rodents (Rat Model - General Protocol)

This protocol is a generalized procedure for assessing diuretic activity in rats and is likely similar to the methodology used for this compound.

Caption: Workflow for assessing diuretic activity in a rat model.

Methodology:

-

Animal Model: Male or female Wistar or Sprague-Dawley rats.

-

Housing: Animals are housed in metabolic cages to allow for the separate collection of urine and feces.

-

Acclimatization: Animals are acclimatized to the metabolic cages for a period before the experiment.

-

Fasting: Animals are fasted overnight with free access to water to ensure uniform hydration status.

-

Hydration: A saline load (e.g., 0.9% NaCl at 25 ml/kg body weight) is administered orally to induce a baseline level of urine flow.

-

Dosing: Test compounds (this compound, furosemide) or vehicle are administered orally at various doses.

-

Urine Collection: Urine is collected at predetermined intervals (e.g., every hour for 5 hours or cumulatively over 24 hours).

-

Analysis: The total volume of urine is measured. Urine samples are analyzed for sodium, potassium, and chloride concentrations using a flame photometer or ion-selective electrodes.

Renal Blood Flow in Anesthetized Dogs (General Protocol)

The following is a general protocol for measuring renal blood flow in anesthetized dogs, which would be adapted for the specific study of this compound.

Caption: Workflow for measuring renal blood flow in an anesthetized dog model.

Methodology:

-

Animal Model: Mongrel dogs of either sex.

-

Anesthesia: Anesthesia is induced and maintained with an appropriate agent (e.g., sodium pentobarbital).

-

Surgical Preparation: The animal is surgically prepared for the measurement of renal blood flow. This typically involves cannulation of a femoral artery and vein for blood pressure monitoring and drug administration, respectively. The renal artery is carefully exposed, and an electromagnetic or ultrasonic flow probe is placed around it.

-

Baseline Measurements: After a stabilization period, baseline measurements of renal blood flow, systemic arterial blood pressure, and glomerular filtration rate (via clearance of a marker like inulin or creatinine) are recorded.

-

Drug Administration: this compound or vehicle is administered intravenously, typically as a bolus followed by a continuous infusion.

-

Data Collection: Renal blood flow, blood pressure, and GFR are continuously monitored and recorded throughout the experiment.

Potential for Hypertension Research and Future Directions

The initial preclinical data on this compound are compelling, suggesting it is a highly potent loop diuretic. Its ability to increase renal blood flow is a favorable characteristic for an antihypertensive agent. However, the lack of published research on this compound since the early 1980s presents a significant knowledge gap.

Key areas for future research include:

-

Dose-Response Studies: Comprehensive dose-response studies are needed to fully characterize the diuretic and natriuretic effects of this compound in hypertensive animal models.

-

Pharmacokinetics and Metabolism: The absorption, distribution, metabolism, and excretion (ADME) profile of this compound is unknown and would be critical for determining its dosing regimen and potential for drug-drug interactions.

-

Long-Term Efficacy and Safety: Chronic administration studies in hypertensive models are required to assess the long-term efficacy in blood pressure control and to identify any potential side effects, including effects on electrolyte balance and ototoxicity, which is a known risk with loop diuretics.

-

Mechanism of Action Refinement: Modern molecular and cellular biology techniques could be employed to further elucidate the precise interaction of this compound with NKCC2 and its impact on the downstream signaling pathways.

-

Clinical Trials: Should further preclinical studies yield positive results, well-designed clinical trials would be necessary to evaluate the safety, tolerability, and efficacy of this compound in human subjects with hypertension.

Conclusion

This compound is a potent loop diuretic that showed considerable promise in early preclinical studies. Its mechanism of action as an inhibitor of the Na+-K+-Cl- cotransporter and its favorable effects on renal hemodynamics make it a theoretically attractive candidate for hypertension research. However, the significant lack of recent data makes it difficult to fully assess its current potential. The information presented in this guide is intended to provide a foundation for researchers who may be interested in reinvestigating this compound and its potential therapeutic applications in hypertension and other fluid-retaining states. Further in-depth research is warranted to fill the existing knowledge gaps and to determine if this compound, or its analogs, could offer a valuable addition to the armamentarium of antihypertensive therapies.

References

Methodological & Application

Application Notes and Protocols for BTS 39542 In Vivo Rodent Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

BTS 39542 is a dihydrophthalazin-1-ylacetic acid derivative with potent diuretic activity.[1][2] Early studies have demonstrated its efficacy in various animal models, indicating its potential for further investigation as a diuretic agent. These application notes provide a comprehensive overview of the available data on this compound and detailed protocols for its use in in vivo rodent studies, designed to guide researchers in their preclinical evaluations.

Mechanism of Action

This compound acts as a loop diuretic, with its primary site of action being the thick ascending limb of the loop of Henle in the nephron.[2] Similar to other loop diuretics like furosemide, it inhibits the Na-K-2Cl symporter (NKCC2), a transport protein responsible for the reabsorption of a significant portion of filtered sodium, potassium, and chloride ions.[3][4] By blocking this symporter, this compound effectively reduces the reabsorption of these electrolytes, leading to an increase in their excretion in the urine. This, in turn, results in an osmotic diuresis, increasing urine output and reducing extracellular fluid volume.[4]

Quantitative Data Summary

The following table summarizes the known potency of this compound in relation to the widely used loop diuretic, furosemide.

| Species | Potency of this compound Relative to Furosemide | Reference |

| Mouse | 2 times as potent | [1][2] |

| Rat | 10 times as potent | [1][2] |

| Rabbit | 20 times as potent | [1] |

| Dog | 2 times as potent | [1] |

Recommended Dosage for In Vivo Rodent Studies

Based on the relative potency of this compound to furosemide, the following dosage ranges are recommended for initial in vivo diuretic screening studies in rodents. Furosemide has been shown to have diuretic effects in rats at doses ranging from 5 to 40 mg/kg and in mice at doses around 40 mg/kg.[5][6][7]

| Species | Administration Route | Recommended Dose Range of this compound (mg/kg) | Calculated based on Furosemide Dosage |

| Mouse | Oral, Subcutaneous | 2 - 20 | Furosemide is effective at ~40 mg/kg; this compound is twice as potent. |

| Rat | Oral, Subcutaneous | 0.5 - 4 | Furosemide is effective at 5-40 mg/kg; this compound is ten times as potent. |

Note: These are estimated starting doses. It is crucial to perform dose-response studies to determine the optimal dose for a specific experimental model and desired diuretic effect.

Experimental Protocols

Protocol 1: Screening for Diuretic Activity in Rats (Adapted from Lipschitz et al.)

Objective: To assess the diuretic, natriuretic, and kaliuretic activity of this compound in rats.

Materials:

-

Male or female Wistar or Sprague-Dawley rats (150-250 g)

-

This compound

-

Vehicle (e.g., 0.5% carboxymethylcellulose in sterile water)

-

Furosemide (positive control)

-

Metabolic cages

-

Gavage needles

-

Graduated cylinders

-

Flame photometer or ion-selective electrodes for electrolyte analysis

Procedure:

-

Animal Acclimation: Acclimate rats to the metabolic cages for at least 24 hours before the experiment.

-

Fasting: Withhold food and water for 18 hours prior to the experiment to ensure a uniform state of hydration and to minimize variability.

-

Grouping: Divide the animals into the following groups (n=6-8 per group):

-

Group 1: Vehicle control

-

Group 2: Furosemide (e.g., 20 mg/kg, p.o.)

-

Group 3-5: this compound (e.g., 0.5, 1, and 2 mg/kg, p.o.)

-

-

Hydration: Administer a saline load (0.9% NaCl) of 25 ml/kg body weight by oral gavage to all animals.

-

Drug Administration: Immediately after the saline load, administer the vehicle, furosemide, or this compound to the respective groups via oral gavage.

-

Urine Collection: Place the animals back into the metabolic cages and collect urine over a period of 5 or 24 hours.

-

Data Collection:

-

Measure the total volume of urine excreted by each animal.

-

Analyze the urine for sodium (Na+) and potassium (K+) concentrations using a flame photometer or ion-selective electrodes.

-

-

Data Analysis:

-

Calculate the diuretic action (urine output of the test group / urine output of the control group).

-

Calculate the total excretion of Na+ and K+.

-

Statistically analyze the data (e.g., using ANOVA followed by a post-hoc test) to compare the effects of this compound with the vehicle and furosemide groups.

-

Protocol 2: Acute Toxicity (LD50) Determination (Up-and-Down Procedure)

Objective: To estimate the median lethal dose (LD50) of this compound.

Note: Due to the lack of specific toxicity data for this compound, this protocol provides a general guideline. It is essential to follow institutional and national guidelines for animal welfare and toxicity testing.

Materials:

-

Mice or rats of a single sex (typically females are used first)

-

This compound

-

Vehicle

-

Syringes and needles for the chosen route of administration (e.g., oral, intraperitoneal)

Procedure:

-

Dose Selection: Start with a dose estimated from the effective diuretic dose (e.g., 10-100 times the effective dose).

-

Administration: Administer the selected dose to a single animal.

-

Observation: Observe the animal closely for signs of toxicity and mortality for up to 14 days.

-

Dose Adjustment:

-

If the animal survives, the next animal is given a higher dose (e.g., by a factor of 2-3).

-

If the animal dies, the next animal is given a lower dose.

-

-

Termination: The study is stopped when one of the stopping criteria is met (e.g., a sufficient number of reversals in outcome have been observed).

-

LD50 Calculation: The LD50 is calculated using appropriate statistical methods for the up-and-down procedure.

Pharmacokinetics and Toxicology

Pharmacokinetics: There is currently no publicly available information on the absorption, distribution, metabolism, and excretion (ADME) of this compound in rodents. It is recommended that pharmacokinetic studies be conducted to determine key parameters such as bioavailability, half-life, clearance, and volume of distribution.

Toxicology: No formal toxicology studies, including the determination of the median lethal dose (LD50), for this compound are available in the public domain. As with any investigational compound, it is imperative to conduct thorough safety and toxicology assessments.

Visualizations

Caption: Experimental workflow for in vivo diuretic screening.

Caption: Signaling pathway for this compound's diuretic action.

References

- 1. This compound, a dihydrophthalazin-1-ylacetic acid with high efficacy diuretic activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound, a dihydrophthalazin-1-ylacetic acid with high efficacy diuretic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Loop diuretic - Wikipedia [en.wikipedia.org]

- 4. CV Pharmacology | Diuretics [cvpharmacology.com]

- 5. ijrpr.com [ijrpr.com]

- 6. kerwa.ucr.ac.cr [kerwa.ucr.ac.cr]

- 7. dovepress.com [dovepress.com]

Application Notes and Protocols for the Experimental Use of BTS 39542

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the solubilization and experimental use of BTS 39542, a diuretic agent and inhibitor of the Na+/K+/Cl- cotransport system. The information is intended to guide researchers in designing and executing experiments to investigate the biological effects of this compound.

Introduction to this compound

This compound is a dihydrophthalazin-1-ylacetic acid derivative identified as a potent diuretic.[1] Its primary mechanism of action is the inhibition of the Na+/K+/Cl- cotransporter (NKCC), a protein crucial for ion transport across cell membranes in various tissues, most notably in the thick ascending limb of the loop of Henle in the kidney.[1] This inhibition leads to increased excretion of sodium, potassium, and chloride ions, resulting in diuresis.

Chemical Information:

-

CAS Number: 57410-31-8

-

Molecular Formula: C₁₆H₁₁ClN₄O₃S[2]

Protocol for Dissolving this compound

Disclaimer: The solubility of this compound in common laboratory solvents has not been explicitly reported in publicly available literature. The following protocol is based on general practices for dissolving small molecule inhibitors. Researchers must empirically determine the solubility for their specific experimental needs.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Sterile, nuclease-free water or appropriate buffer (e.g., PBS)

-

Vortex mixer

-

Sonicator (optional)

-

Sterile microcentrifuge tubes

Procedure for Preparing a Stock Solution (e.g., 10 mM in DMSO):

-

Weighing the Compound: Carefully weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, for 1 ml of a 10 mM stock solution of a compound with a molecular weight of 374.8 g/mol , you would weigh 3.748 mg.

-

Adding Solvent: Add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.

-

Dissolution:

-

Vortex the solution vigorously for 1-2 minutes.

-

If the compound does not fully dissolve, sonicate the solution for 5-10 minutes in a water bath.

-

Visually inspect the solution to ensure there are no visible particles.

-

-

Storage of Stock Solution:

-

Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C or -80°C for long-term storage. When stored properly, DMSO stock solutions are typically stable for several months.

-

Preparation of Working Solutions:

-

For in vitro experiments, dilute the DMSO stock solution in the appropriate cell culture medium or buffer immediately before use.

-

It is crucial to ensure that the final concentration of DMSO in the experimental medium is low (typically ≤ 0.1%) to avoid solvent-induced toxicity.[3]

-

Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

Experimental Protocols

In Vitro NKCC Inhibition Assay (Flux Assay)

This protocol describes a representative method to assess the inhibitory activity of this compound on the Na+/K+/Cl- cotransporter in a cell-based assay.

Materials:

-

A suitable cell line expressing NKCC1 or NKCC2 (e.g., HEK293, T84, or renal epithelial cells)

-

Cell culture medium and supplements

-

This compound stock solution (in DMSO)

-

Bumetanide (a known NKCC inhibitor, as a positive control)

-

Flux buffer (e.g., Hanks' Balanced Salt Solution - HBSS)

-

Radioactive tracer (e.g., ⁸⁶Rb⁺, as a potassium analog) or a non-radioactive thallium-based flux assay kit

-

Scintillation counter or fluorescence plate reader

Experimental Workflow:

Caption: A generalized workflow for an in vitro NKCC inhibition flux assay.

Procedure:

-

Cell Seeding: Seed the cells in a suitable multi-well plate (e.g., 24- or 96-well) at a density that will result in a confluent monolayer on the day of the experiment.

-

Pre-incubation with Inhibitor:

-

On the day of the assay, wash the cells with a pre-incubation buffer (e.g., HBSS).

-

Prepare serial dilutions of this compound and the positive control (bumetanide) in the pre-incubation buffer. Remember to include a vehicle control (DMSO).

-

Add the different concentrations of the compounds to the wells and incubate for a predetermined time (e.g., 15-30 minutes) at 37°C.

-

-

Initiation of Ion Flux:

-

Prepare the flux buffer containing the tracer (e.g., ⁸⁶Rb⁺).

-

Remove the pre-incubation buffer and add the flux buffer to each well to initiate the ion uptake.

-

Incubate for a short, defined period (e.g., 2-5 minutes) during which the uptake is linear.

-

-

Termination of Flux:

-

Rapidly terminate the ion uptake by aspirating the flux buffer and washing the cells multiple times with ice-cold wash buffer (e.g., HBSS without the tracer).

-

-

Measurement of Ion Uptake:

-

Lyse the cells with a suitable lysis buffer (e.g., 0.1% SDS).

-

Transfer the lysate to scintillation vials and measure the radioactivity using a scintillation counter. For non-radioactive assays, follow the kit manufacturer's instructions for fluorescence measurement.

-

-

Data Analysis:

-

Calculate the bumetanide-sensitive ion flux by subtracting the flux in the presence of a high concentration of bumetanide from the total flux.

-

Plot the percentage of inhibition of the bumetanide-sensitive flux against the concentration of this compound.

-

Determine the IC₅₀ value of this compound using a non-linear regression analysis.

-

Data Presentation

Quantitative data from experiments should be summarized in a clear and structured format. Below are template tables for presenting results from an in vitro inhibition assay and a comparative diuretic effect study.

Table 1: In Vitro Inhibition of NKCC by this compound

| Compound | Cell Line | IC₅₀ (µM) | n (replicates) |

| This compound | HEK293-NKCC1 | [Insert Value] | [Insert Value] |

| This compound | MDCK-NKCC2 | [Insert Value] | [Insert Value] |

| Bumetanide | HEK293-NKCC1 | [Insert Value] | [Insert Value] |

| Bumetanide | MDCK-NKCC2 | [Insert Value] | [Insert Value] |

Table 2: In Vivo Diuretic Effect of this compound in a Rat Model

| Treatment Group | Dose (mg/kg) | Urine Output (mL/6h) | Na⁺ Excretion (mmol/6h) | K⁺ Excretion (mmol/6h) |

| Vehicle Control | - | [Insert Value] | [Insert Value] | [Insert Value] |

| This compound | 1 | [Insert Value] | [Insert Value] | [Insert Value] |

| This compound | 10 | [Insert Value] | [Insert Value] | [Insert Value] |

| Furosemide | 10 | [Insert Value] | [Insert Value] | [Insert Value] |

Signaling Pathway

This compound inhibits the Na+/K+/Cl- cotransporter (NKCC). The activity of NKCC is regulated by a complex signaling pathway involving the With-No-Lysine (WNK) kinases. WNKs phosphorylate and activate the SPAK/OSR1 kinases, which in turn phosphorylate and activate NKCC, promoting ion influx. Inhibition of NKCC by this compound directly blocks this ion transport.

Caption: Signaling pathway of NKCC regulation and its inhibition by this compound.

References

Application Notes and Protocols for Utilizing BTS 39542 in Isolated Perfused Kidney Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

BTS 39542 is a potent, high-efficacy loop diuretic, demonstrating significantly greater potency than furosemide in various animal models.[1][2] Its primary site of action is the loop of Henle, where it modulates renal hemodynamics and electrolyte excretion.[1][2] Like other loop diuretics, this compound is understood to inhibit the Na-K-2Cl cotransporter (NKCC2) in the thick ascending limb of the loop of Henle.[3][4][5] This action leads to a significant increase in the urinary excretion of sodium, potassium, and chloride, resulting in diuresis. Notably, studies in dogs have shown that this compound can increase renal blood flow without affecting the glomerular filtration rate (GFR).[1][2]

The isolated perfused kidney model offers a valuable ex vivo system to investigate the direct renal effects of pharmacological agents like this compound, independent of systemic neurohormonal influences. This document provides detailed application notes and a generalized protocol for studying the effects of this compound in an isolated perfused rat kidney model. Due to the limited availability of published studies using this compound in this specific model, the following protocols are based on established methodologies for isolated perfused kidney preparations and the known pharmacology of loop diuretics.

Data Presentation

The following tables summarize the expected quantitative data from studies investigating the effects of this compound in an isolated perfused kidney model. These are hypothetical data based on the known effects of potent loop diuretics and the reported in vivo characteristics of this compound.

Table 1: Dose-Dependent Effects of this compound on Renal Hemodynamics

| This compound Concentration (M) | Perfusion Pressure (mmHg) | Renal Blood Flow (mL/min) | Glomerular Filtration Rate (GFR) (mL/min) |

| Vehicle (Control) | 100 ± 5 | 15 ± 1.5 | 0.8 ± 0.1 |

| 1 x 10⁻⁷ | 98 ± 4 | 16 ± 1.6 | 0.8 ± 0.1 |

| 1 x 10⁻⁶ | 95 ± 5 | 18 ± 1.8 | 0.8 ± 0.1 |

| 1 x 10⁻⁵ | 92 ± 6 | 20 ± 2.0 | 0.7 ± 0.1 |

Table 2: Dose-Dependent Effects of this compound on Urinary Excretion

| This compound Concentration (M) | Urine Flow Rate (μL/min) | Fractional Excretion of Sodium (%) | Fractional Excretion of Potassium (%) | Fractional Excretion of Chloride (%) |

| Vehicle (Control) | 50 ± 10 | 1.0 ± 0.2 | 15 ± 3 | 1.2 ± 0.3 |

| 1 x 10⁻⁷ | 150 ± 25 | 5.0 ± 1.0 | 25 ± 5 | 5.5 ± 1.2 |

| 1 x 10⁻⁶ | 400 ± 50 | 15.0 ± 2.5 | 40 ± 7 | 16.0 ± 2.8 |

| 1 x 10⁻⁵ | 800 ± 75 | 25.0 ± 4.0 | 55 ± 9 | 27.0 ± 4.5 |

Experimental Protocols

The following is a detailed protocol for investigating the effects of this compound in an isolated perfused rat kidney model.

I. Preparation of the Isolated Perfused Kidney

A. Animals:

-

Male Wistar rats (250-300 g) are suitable for this protocol.

-

Animals should be housed in standard conditions with free access to food and water.

B. Perfusion Apparatus:

-

A standard isolated perfused kidney apparatus is required, including a perfusion pump, an oxygenator, a bubble trap, a heating system to maintain the perfusate at 37°C, and pressure transducers.

C. Perfusion Solution (Krebs-Henseleit Buffer):

-

Prepare a modified Krebs-Henseleit buffer with the following composition (in mM): NaCl 118, KCl 4.7, CaCl₂ 2.5, KH₂PO₄ 1.2, MgSO₄ 1.2, NaHCO₃ 25, and glucose 5.5.

-

The solution should be supplemented with 6.7% bovine serum albumin (BSA) as an oncotic agent.

-

Continuously gas the perfusate with 95% O₂ / 5% CO₂ to maintain a pH of 7.4.

D. Surgical Procedure:

-

Anesthetize the rat with an appropriate anesthetic (e.g., pentobarbital sodium, 60 mg/kg, i.p.).

-

Perform a midline abdominal incision to expose the abdominal aorta and the right kidney.

-

Carefully dissect the right renal artery and vein.

-

Ligate the suprarenal and testicular/ovarian arteries.

-

Administer heparin (1000 IU/kg) into the inferior vena cava to prevent coagulation.

-

Cannulate the right renal artery with a suitable cannula connected to the perfusion apparatus.

-

Immediately start the perfusion at a constant pressure of approximately 100 mmHg.

-

Excise the kidney and place it in a temperature-controlled chamber.

-

Cannulate the ureter to collect urine samples.

II. Experimental Design

-

Stabilization Period: Allow the perfused kidney to stabilize for at least 30 minutes. During this period, monitor perfusion pressure, renal blood flow, and urine flow.

-

Control Period: After stabilization, collect baseline measurements for 20 minutes. This will serve as the control period.

-

Treatment Period:

-

Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO) and dilute to the final desired concentrations in the perfusion buffer.

-

Introduce this compound into the perfusate at increasing concentrations (e.g., 10⁻⁷ M, 10⁻⁶ M, 10⁻⁵ M).

-

Each concentration should be administered for a period of 20-30 minutes to allow for a steady-state response.

-

-

Washout Period: After the highest concentration, perfuse the kidney with the control buffer for 30 minutes to observe any reversal of effects.

III. Measured Parameters

-

Renal Hemodynamics:

-

Perfusion Pressure: Continuously monitor using a pressure transducer.

-

Renal Blood Flow: Measure using an inline flowmeter.

-

Glomerular Filtration Rate (GFR): Add a filtration marker such as inulin (e.g., 0.5 mg/mL) to the perfusate. GFR is calculated from the clearance of inulin (Urine Inulin Concentration × Urine Flow Rate / Perfusate Inulin Concentration).

-

-

Urinary Excretion:

-

Urine Flow Rate: Determined gravimetrically.

-

Electrolyte Concentrations: Measure sodium, potassium, and chloride concentrations in both urine and perfusate samples using a flame photometer or ion-selective electrodes.

-

Fractional Excretion of Electrolytes: Calculated as (Urine Electrolyte Concentration × Urine Flow Rate) / (Perfusate Electrolyte Concentration × GFR) × 100.

-

Visualizations

Signaling Pathway of this compound in Renal Tubular Cells

Caption: Mechanism of action of this compound on the Na-K-2Cl cotransporter.

Experimental Workflow for Isolated Perfused Kidney Studies

Caption: Workflow for studying this compound in an isolated perfused kidney.

References

- 1. This compound, a dihydrophthalazin-1-ylacetic acid with high efficacy diuretic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound, a dihydrophthalazin-1-ylacetic acid with high efficacy diuretic activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ClinPGx [clinpgx.org]

- 4. Loop diuretic - Wikipedia [en.wikipedia.org]

- 5. Loop Diuretics Unique Mechanism of Action [japi.org]

Application Notes and Protocols for BTS 39542 in Animal Models of Edema

For Researchers, Scientists, and Drug Development Professionals

Introduction

BTS 39542 is a potent, high-efficacy diuretic agent belonging to the dihydrophthalazin-1-ylacetic acid class of compounds. Its primary mechanism of action is the inhibition of the Na+-K+-2Cl- cotransporter (NKCC2) in the thick ascending limb of the loop of Henle, a mechanism it shares with other loop diuretics like furosemide.[1][2] This action leads to a significant increase in the excretion of sodium, potassium, and chloride ions, and consequently, water, resulting in diuresis.[1][2] Notably, this compound has been shown to increase renal blood flow without affecting the glomerular filtration rate in canine models.[1][2] These characteristics make this compound a compound of interest for preclinical research in conditions characterized by fluid retention and edema.

This document provides detailed application notes and protocols for the use of this compound in inducing diuresis in animal models of edema.

Data Presentation

The following tables summarize the available quantitative data on the diuretic potency of this compound in various animal models, comparing it to the widely used loop diuretic, furosemide.

Table 1: Relative Potency of this compound Compared to Furosemide in Different Animal Species

| Animal Species | Relative Potency (this compound vs. Furosemide) | Reference |

| Mice | 2x more potent | [1][2] |

| Rats | 10x more potent | [1][2] |

| Rabbits | 20x more potent | [1][2] |

| Dogs | 2x more potent | [1][2] |

Table 2: Cation to Anion Excretion Ratio following Administration of this compound or Furosemide

| Animal Species | Ratio of (Na+ + K+) / Cl- | Reference |

| Rats | Approximately 1 | [1][2] |

| Rabbits | Approximately 1 | [1][2] |

| Mice | > 1 | [1][2] |

| Dogs | > 1 | [1][2] |

Signaling Pathway of this compound

This compound exerts its diuretic effect by inhibiting the Na+-K+-2Cl- cotransporter (NKCC2) located on the apical membrane of epithelial cells in the thick ascending limb of the loop of Henle. This inhibition disrupts the reabsorption of sodium, potassium, and chloride ions from the tubular fluid back into the bloodstream. The reduced reabsorption of these solutes increases the osmolarity of the tubular fluid, leading to a subsequent increase in water excretion.

Caption: Mechanism of action of this compound on the TAL epithelial cell.

Experimental Protocols

The following protocols describe the induction of relevant edema models in rats and the subsequent evaluation of the diuretic effects of this compound.

Protocol 1: Induction of Cardiac Edema in Rats (Myocardial Infarction Model)

This protocol is adapted from established methods for inducing heart failure and subsequent pulmonary and peripheral edema in rats.

Materials:

-

Male Wistar or Sprague-Dawley rats (250-300 g)

-

Anesthetic (e.g., isoflurane, ketamine/xylazine)

-

Surgical instruments for thoracotomy

-

6-0 silk suture

-

Ventilator

-

This compound

-

Furosemide (positive control)

-

Vehicle (e.g., saline, or as appropriate for this compound formulation)

-

Metabolic cages

-

Equipment for measuring urine volume and electrolytes (flame photometer or ion-selective electrodes)

Procedure:

-

Induction of Myocardial Infarction:

-

Anesthetize the rat and intubate for mechanical ventilation.

-

Perform a left thoracotomy to expose the heart.

-

Ligate the left anterior descending (LAD) coronary artery with the 6-0 silk suture.

-

Successful ligation is confirmed by the observation of a pale area in the anterior wall of the left ventricle.

-

Close the chest in layers.

-

Provide post-operative analgesia and care as per institutional guidelines.

-

Allow the animals to recover for 3-4 weeks to develop chronic heart failure and signs of edema (e.g., increased lung weight, ascites).

-

-

Evaluation of Diuretic Activity:

-